6-Bromo-[2,3'-bipyridine]-5'-carboxamide
Description
The Strategic Importance of Bipyridine Frameworks in Contemporary Chemical Research
Bipyridine frameworks are a class of organic compounds composed of two interconnected pyridine (B92270) rings. Their prominence in modern chemical research stems from their versatile nature as ligands in coordination chemistry. iucr.orgnih.gov The nitrogen atoms within the pyridine rings can readily coordinate with a vast array of metal ions, leading to the formation of stable and well-defined metal complexes. wikipedia.orgnih.gov These complexes are at the heart of numerous applications, including catalysis, where they can facilitate a wide range of organic transformations with high efficiency and selectivity. nbinno.com
Furthermore, the electronic properties of bipyridine ligands can be finely tuned through the introduction of various substituents, influencing the photophysical and electrochemical characteristics of their metal complexes. frontiersin.orgnih.gov This tunability has made bipyridine-based systems integral to the development of luminescent materials, sensors, and photoactive compounds for applications in optoelectronics and solar energy conversion. researchgate.netresearchgate.net In the realm of medicinal chemistry, bipyridine scaffolds are present in a number of biologically active molecules and are explored for their potential therapeutic applications. nih.gov
Distinguishing Structural Features of the 2,3'-Bipyridine (B14897) Motif
The bipyridine family comprises six constitutional isomers, distinguished by the point of connection between the two pyridine rings. The 2,3'-bipyridine isomer, the core of the subject compound, is characterized by its asymmetry, which sets it apart from the more commonly studied 2,2'- and 4,4'-isomers. researchgate.net This lack of symmetry has profound implications for its coordination chemistry and the resulting geometry of its metal complexes.
The rotational freedom around the C2-C3' single bond allows for a range of conformations, with the dihedral angle between the two pyridine rings being a key structural parameter. Crystal structure analyses of 2,3'-bipyridine derivatives have revealed that this angle can vary significantly depending on the substitution pattern and the molecular packing in the solid state. iucr.org This conformational flexibility, combined with the distinct electronic environments of the two nitrogen atoms, makes 2,3'-bipyridine a unique building block for the construction of complex supramolecular assemblies and coordination polymers.
Contextualizing Halogenated and Carboxamide-Functionalized Bipyridines within the Field
The introduction of functional groups onto the bipyridine framework is a powerful strategy for modulating its properties. Halogenation, particularly bromination, is a common modification that serves multiple purposes. The bromo substituent is an electron-withdrawing group, which can influence the electronic properties of the bipyridine system, affecting its reactivity and the stability of its metal complexes. tandfonline.com From a synthetic standpoint, the bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, allowing for the construction of more complex molecular architectures. nih.govmdpi.com
The carboxamide group (-CONH2) is another crucial functional moiety in the design of advanced molecules. It is a key structural feature in many biologically active compounds and approved drugs, where it can participate in hydrogen bonding interactions with biological targets. In materials science, the carboxamide group can promote self-assembly through the formation of robust intermolecular hydrogen bonds, leading to the formation of ordered supramolecular structures. Its presence on a bipyridine scaffold can therefore impart specific recognition properties and influence the solid-state packing of the molecule.
The compound 6-Bromo-[2,3'-bipyridine]-5'-carboxamide thus represents a confluence of these important structural motifs. The bromo group on one pyridine ring and the carboxamide group on the other, situated on an asymmetric 2,3'-bipyridine core, suggest a molecule with a rich and complex chemical profile, poised for applications in both medicinal chemistry and materials science.
Physicochemical and Spectroscopic Data
Table 1: Predicted Physicochemical Properties of 6-Bromo-[2,3'-bipyridine]-5'-carboxamide
| Property | Predicted Value |
| Molecular Formula | C₁₁H₈BrN₃O |
| Molecular Weight | 278.11 g/mol |
| XLogP3 | 1.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 1 |
Data is computationally predicted and awaits experimental verification.
Table 2: Typical Spectroscopic Data for Functionalized Bipyridines
| Spectroscopic Technique | Characteristic Features |
| ¹H NMR | Aromatic protons typically appear in the range of 7.0-9.0 ppm. The specific chemical shifts and coupling constants would be influenced by the positions of the bromo and carboxamide groups. |
| ¹³C NMR | Aromatic carbons would exhibit signals in the 120-160 ppm range. The carbonyl carbon of the carboxamide would appear further downfield. |
| IR Spectroscopy | Characteristic peaks would include N-H stretching of the amide (around 3300-3500 cm⁻¹), C=O stretching of the amide (around 1650-1680 cm⁻¹), and C-Br stretching (typically below 800 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br). |
This table provides generalized expected data based on known functionalized bipyridine compounds. mdpi.comcmu.edursc.orgrsc.org
Properties
CAS No. |
1346687-05-5 |
|---|---|
Molecular Formula |
C11H8BrN3O |
Molecular Weight |
278.10 g/mol |
IUPAC Name |
5-(6-bromopyridin-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H8BrN3O/c12-10-3-1-2-9(15-10)7-4-8(11(13)16)6-14-5-7/h1-6H,(H2,13,16) |
InChI Key |
GUZMCLQZODNDSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C2=CC(=CN=C2)C(=O)N |
Origin of Product |
United States |
Comprehensive Spectroscopic and Crystallographic Characterization
Electronic Spectroscopy (UV-Vis and Fluorescence) for Characterization of Electronic Transitions
The electronic transitions of bipyridine-based molecules are typically characterized by π → π* and n → π* transitions. The absorption and emission properties are highly sensitive to the nature and position of substituents on the bipyridine framework, as well as the solvent environment. For instance, studies on other substituted bipyridines have shown that the introduction of electron-withdrawing or electron-donating groups, as well as extending the π-conjugation, can significantly shift the absorption and fluorescence spectra. However, without experimental data for the title compound, a detailed analysis of its electronic transitions remains speculative.
To provide a comprehensive analysis as requested, experimental determination of the UV-Vis absorption and fluorescence spectra of 6-Bromo-[2,3'-bipyridine]-5'-carboxamide would be necessary. Such an investigation would yield precise data to be presented in the following structured tables.
Table 3.3.1: UV-Vis Absorption Data for 6-Bromo-[2,3'-bipyridine]-5'-carboxamide
(No data available)
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
|---|---|---|
Table 3.3.2: Fluorescence Emission Data for 6-Bromo-[2,3'-bipyridine]-5'-carboxamide
(No data available)
| Solvent | Excitation λ (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
|---|---|---|---|
Further research is required to obtain the specific photophysical data for 6-Bromo-[2,3'-bipyridine]-5'-carboxamide to populate these tables and enable a thorough discussion of its electronic transition characteristics.
Theoretical and Computational Studies of 6 Bromo 2,3 Bipyridine 5 Carboxamide
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of 6-Bromo-[2,3'-bipyridine]-5'-carboxamide at the atomic level. These calculations offer a detailed understanding of the molecule's geometry, electronic landscape, and spectroscopic behavior.
The initial step in the computational analysis involves the geometric optimization of the 6-Bromo-[2,3'-bipyridine]-5'-carboxamide molecule. This process aims to find the most stable three-dimensional arrangement of its atoms, corresponding to the minimum energy on the potential energy surface. DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311G(d,p), are used to achieve this. nih.gov
Table 1: Calculated Geometric Parameters for the Optimized Structure of 6-Bromo-[2,3'-bipyridine]-5'-carboxamide (Hypothetical Data)
| Parameter | Value |
|---|---|
| Bond Length (C-Br) | 1.90 Å |
| Bond Length (C-C, bipyridine link) | 1.49 Å |
| Bond Length (C=O) | 1.23 Å |
| Bond Length (C-N, amide) | 1.35 Å |
Note: This data is representative and based on typical values from DFT calculations on similar molecules.
Understanding the electronic structure is crucial for predicting the chemical reactivity and photophysical properties of 6-Bromo-[2,3'-bipyridine]-5'-carboxamide. The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance.
The HOMO represents the ability of the molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity. In 6-Bromo-[2,3'-bipyridine]-5'-carboxamide, the HOMO is typically localized on the electron-rich pyridine (B92270) ring and the bromine atom, while the LUMO is distributed over the electron-deficient pyridine ring and the carboxamide group.
The charge distribution within the molecule can be visualized using Molecular Electrostatic Potential (MEP) maps. These maps highlight the electron-rich (negative potential) and electron-poor (positive potential) regions, providing insights into potential sites for electrophilic and nucleophilic attack.
Table 2: Calculated Electronic Properties of 6-Bromo-[2,3'-bipyridine]-5'-carboxamide (Hypothetical Data)
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap | 4.4 eV |
Note: This data is representative and based on typical values from DFT calculations on similar molecules.
DFT calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. Theoretical vibrational frequencies (IR and Raman) can be calculated and, when scaled appropriately, show good agreement with experimental spectra. nih.gov This allows for the assignment of specific vibrational modes to the observed spectral bands.
Similarly, theoretical UV-Vis absorption spectra can be simulated using Time-Dependent DFT (TD-DFT). These calculations can predict the electronic transitions responsible for the observed absorption bands, providing a deeper understanding of the molecule's photophysical behavior. nih.gov The calculated NMR chemical shifts also serve as a valuable tool for structural elucidation when compared with experimental NMR data.
Molecular Dynamics Simulations for Investigating Dynamic Behavior and Solvent Interactions
While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior and interactions with the surrounding environment, such as a solvent. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.
For 6-Bromo-[2,3'-bipyridine]-5'-carboxamide, MD simulations can be used to study its conformational flexibility in different solvents. The simulations can reveal how the solvent molecules arrange themselves around the solute and how hydrogen bonding or other intermolecular interactions influence its conformation and dynamics. nih.gov This is particularly important for understanding its behavior in biological systems or in solution-based applications. The stability of different conformers and the energy barriers for conformational changes can be assessed through these simulations. nih.gov
In Silico Exploration of Reactivity Pathways and Mechanistic Insights
Computational methods are invaluable for exploring potential reaction pathways and gaining mechanistic insights into the reactivity of 6-Bromo-[2,3'-bipyridine]-5'-carboxamide. By mapping the potential energy surface, it is possible to identify transition states and calculate activation energies for various reactions.
For instance, the reactivity of the bromine atom in nucleophilic substitution reactions or the susceptibility of the pyridine rings to electrophilic or nucleophilic attack can be investigated. nih.gov Fukui functions and other reactivity indices derived from DFT calculations can be used to predict the most reactive sites in the molecule. nih.gov These in silico studies can guide the design of new synthetic routes and help in understanding the mechanisms of action in biological contexts. chemmethod.com
Reactivity Profiles and Derivatization Chemistry
Functional Group Interconversions at the Bromine Site
The bromine atom attached to the pyridine (B92270) ring is a versatile handle for introducing molecular complexity through various carbon-carbon and carbon-heteroatom bond-forming reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of aryl halides, including 6-Bromo-[2,3'-bipyridine]-5'-carboxamide. These reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, allow for the introduction of a wide range of substituents.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-bipyridine with an organoboron reagent, typically an arylboronic acid or ester, in the presence of a palladium catalyst and a base. beilstein-journals.orgnih.govillinois.eduresearchgate.net This method is highly effective for forming biaryl structures. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions.
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the bromo-bipyridine and a terminal alkyne. nih.govmdpi.comnih.govresearchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The resulting alkynyl-substituted bipyridines are valuable intermediates for further transformations.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the bromo-bipyridine with a primary or secondary amine. chemspider.comwikipedia.orgnih.govnih.govrsc.org A variety of phosphine (B1218219) ligands have been developed to facilitate this transformation with a broad range of amine substrates, leading to the synthesis of amino-substituted bipyridine derivatives.
Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromo-[2,3'-bipyridine]-5'-carboxamide
| Reaction | Coupling Partner | Typical Catalyst/Ligand System | Typical Base | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid/ester | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Aryl-[2,3'-bipyridine]-5'-carboxamide |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N, piperidine | Alkynyl-[2,3'-bipyridine]-5'-carboxamide |
| Buchwald-Hartwig Amination | Primary/secondary amine | Pd₂(dba)₃/BINAP, XPhos | NaOtBu, K₃PO₄ | Amino-[2,3'-bipyridine]-5'-carboxamide |
While palladium-catalyzed reactions are prevalent, the bromine atom on the electron-deficient pyridine ring can also be susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions. nih.govlibretexts.orglibretexts.orgnih.gov Strong nucleophiles can displace the bromide, although this often requires harsh reaction conditions such as high temperatures or the use of strong bases. The success of these reactions is highly dependent on the nature of the nucleophile and the electronic properties of the bipyridine system.
Chemical Modifications of the Carboxamide Functionality
The carboxamide group offers another site for chemical modification, allowing for its conversion into other important functional groups.
The carboxamide can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating with a strong acid such as hydrochloric or sulfuric acid. Basic hydrolysis is usually achieved by heating with a strong base like sodium hydroxide, which initially forms the carboxylate salt, followed by acidification to yield the carboxylic acid.
The carboxamide functionality can be reduced to an amine using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, effectively converting the carboxamide to a primary amine. Other reducing agents, such as borane (B79455) complexes, can also be employed.
The nitrogen atom of the primary carboxamide is nucleophilic and can undergo reactions such as alkylation and acylation. N-alkylation can be achieved by treating the carboxamide with an alkyl halide in the presence of a base to deprotonate the amide nitrogen. mdpi.comnih.gov Similarly, N-acylation can be accomplished using an acyl chloride or anhydride, typically in the presence of a non-nucleophilic base. These reactions lead to the formation of secondary or tertiary amides, respectively.
Chemical Modifications of the Carboxamide Group
| Reaction | Reagent(s) | Product Functional Group |
|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻, then H₃O⁺ | Carboxylic acid |
| Reduction | LiAlH₄, then H₂O | Amine |
| N-Alkylation | Alkyl halide, base | N-Alkyl carboxamide |
| N-Acylation | Acyl chloride/anhydride, base | N-Acyl carboxamide (Imide) |
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine Rings
The reactivity of the two pyridine rings within 6-Bromo-[2,3'-bipyridine]-5'-carboxamide towards substitution reactions is highly polarized. One ring is primed for nucleophilic attack, while both are strongly deactivated towards electrophilic attack.
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.orgmasterorganicchemistry.com However, pyridine and its derivatives are inherently poor substrates for EAS. The nitrogen atom in the pyridine ring is electron-withdrawing, reducing the nucleophilicity of the ring system and making it less reactive towards electrophiles. wikipedia.org Furthermore, under the acidic conditions often required for EAS (e.g., nitration, sulfonation, Friedel-Crafts reactions), the pyridine nitrogen is readily protonated. wikipedia.orglumenlearning.com This protonation introduces a positive charge, which further deactivates the ring to attack by positively charged electrophiles.
In the case of 6-Bromo-[2,3'-bipyridine]-5'-carboxamide, both pyridine rings are substituted with electron-withdrawing groups (a bromine atom and a carboxamide group), which compound the deactivation caused by the ring nitrogens. Consequently, electrophilic aromatic substitution on this molecule is exceptionally difficult and generally not a viable synthetic pathway.
Nucleophilic Aromatic Substitution (NAS)
Conversely, the electron-deficient nature of the pyridine rings makes them susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present. wikipedia.org The SNAr mechanism is the most significant pathway for this class of compounds. wikipedia.org The reaction typically proceeds via a two-step addition-elimination process, involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org
For 6-Bromo-[2,3'-bipyridine]-5'-carboxamide, the pyridine ring bearing the bromine atom is highly activated for SNAr. The bromine atom at the 6-position is an excellent leaving group, and its position ortho to the ring nitrogen stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack. wikipedia.orglibretexts.org This allows for the displacement of the bromide ion by a variety of nucleophiles.
The other ring, containing the 5'-carboxamide group, lacks a suitable leaving group and is therefore less likely to undergo NAS directly, although the electron-withdrawing nature of the carboxamide group does increase the ring's electrophilicity. The primary site of reactivity for NAS is unequivocally the carbon atom at the 6-position.
The table below illustrates potential NAS reactions at the 6-position.
| Nucleophile | Reagent Example | Product |
| Alkoxide | Sodium Methoxide (NaOCH₃) | 6-Methoxy-[2,3'-bipyridine]-5'-carboxamide |
| Amine | Ammonia (B1221849) (NH₃), Piperidine | 6-Amino-[2,3'-bipyridine]-5'-carboxamide |
| Thiolate | Sodium Thiophenolate (NaSPh) | 6-(Phenylthio)-[2,3'-bipyridine]-5'-carboxamide |
| Cyanide | Sodium Cyanide (NaCN) | 6-Cyano-[2,3'-bipyridine]-5'-carboxamide |
This table presents expected outcomes based on established principles of Nucleophilic Aromatic Substitution on activated pyridine rings.
Regioselectivity and Chemoselectivity in Multi-Step Synthetic Sequences
In multi-step syntheses involving 6-Bromo-[2,3'-bipyridine]-5'-carboxamide, controlling the regioselectivity (where a reaction occurs) and chemoselectivity (which functional group reacts) is paramount for achieving the desired molecular architecture.
Regioselectivity
Regioselectivity is primarily dictated by the inherent electronic properties of the molecule. As established, the most electrophilic and reactive site for substitution is the carbon atom at the 6-position, which is bonded to the bromine. Therefore, reactions involving nucleophiles or organometallic cross-coupling reagents will almost exclusively occur at this position.
Nucleophilic Attack: As detailed in the previous section, nucleophiles will selectively attack the 6-position to displace the bromide.
Cross-Coupling Reactions: The C-Br bond is an ideal handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. mdpi.com These methods allow for the highly regioselective formation of new carbon-carbon or carbon-nitrogen bonds at the 6-position, enabling the introduction of a wide array of substituents (e.g., aryl, alkyl, or amino groups).
Modification of the carboxamide group (e.g., hydrolysis to a carboxylic acid or reduction to an amine) represents another regioselective transformation, but it targets a different part of the molecule and requires distinct reaction conditions.
Chemoselectivity
Chemoselectivity involves differentiating between the two primary functional groups: the C-Br bond and the carboxamide group. By carefully selecting reagents and reaction conditions, one functional group can be modified while leaving the other intact.
For instance, a Suzuki coupling reaction using a palladium catalyst and a boronic acid will chemoselectively form a new C-C bond at the 6-position, leaving the carboxamide group untouched. Conversely, harsh acidic or basic hydrolysis conditions can convert the carboxamide to a carboxylic acid without affecting the C-Br bond. The amide's N-H bond can also be selectively deprotonated with a strong base that is not nucleophilic enough to displace the bromide.
The following table outlines how different reagents can be used to achieve chemoselective transformations on 6-Bromo-[2,3'-bipyridine]-5'-carboxamide.
| Target Site | Reaction Type | Reagent(s) | Resulting Functional Group |
| C6-Br Bond | Suzuki Coupling | R-B(OH)₂, Pd Catalyst, Base | C6-R (e.g., Aryl, Alkyl) |
| C6-Br Bond | Buchwald-Hartwig Amination | R₂NH, Pd Catalyst, Base | C6-NR₂ |
| C6-Br Bond | Stille Coupling | R-Sn(Bu)₃, Pd Catalyst | C6-R |
| 5'-Carboxamide | Hydrolysis | H₃O⁺ or OH⁻, Heat | 5'-Carboxylic Acid |
| 5'-Carboxamide | Dehydration | P₂O₅ or SOCl₂ | 5'-Nitrile |
| 5'-Carboxamide | Hofmann Rearrangement | Br₂, NaOH | 5'-Amine |
This table illustrates how specific reagents can selectively target one of the two main functional groups on the molecule, enabling controlled, multi-step derivatization.
Coordination Chemistry and Metallosupramolecular Assemblies
Ligand Design Principles for Metal Complexation with 6-Bromo-[2,3'-bipyridine]-5'-carboxamide
The design of 6-Bromo-[2,3'-bipyridine]-5'-carboxamide as a ligand is predicated on several key principles inherent to its structure. The [2,3'-bipyridine] core provides a chelating N,N'-donor site, a well-established motif for coordinating to a wide array of transition metal ions. The relative orientation of the nitrogen atoms in the 2- and 3'-positions of the pyridine (B92270) rings suggests that it would act as a "pincer" or bridging ligand, depending on the conformational flexibility and the coordination preferences of the metal center.
The carboxamide group at the 5'-position introduces additional potential coordination sites through the carbonyl oxygen and the amide nitrogen. This functional group can engage in hydrogen bonding, which is a crucial factor in directing the self-assembly of supramolecular structures. Furthermore, the electronic properties of the ligand can be tuned by the bromo substituent at the 6-position. The electron-withdrawing nature of the bromine atom would influence the electron density on the pyridine rings, thereby affecting the ligand's affinity for metal ions and the redox properties of the resulting complexes.
Synthesis and Structural Characterization of Metal Complexes
Based on the chemistry of similar bipyridine carboxamide ligands, the synthesis of metal complexes with 6-Bromo-[2,3'-bipyridine]-5'-carboxamide would likely involve the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and pH, would be critical in controlling the stoichiometry and structure of the resulting complexes.
Mononuclear Coordination Compounds
Mononuclear complexes could be anticipated, particularly with metal ions that favor lower coordination numbers or when using a stoichiometric excess of the metal salt. In such complexes, the ligand would likely chelate to the metal center through the two nitrogen atoms of the bipyridine unit. The carboxamide group might or might not be involved in direct coordination, depending on steric factors and the nature of the metal ion.
Self-Assembly of Dinuclear and Polynuclear Complexes
The angular disposition of the two pyridine rings in the [2,3'-bipyridine] scaffold, combined with the potential for intermolecular hydrogen bonding via the carboxamide group, makes this ligand a prime candidate for the self-assembly of dinuclear and polynuclear complexes. By carefully selecting metal ions with specific coordination geometries, it is conceivable to direct the assembly of discrete dimeric or trimeric macrocycles, or even extended one-, two-, or three-dimensional coordination polymers. The bromo substituent could also participate in halogen bonding, further influencing the solid-state packing of these assemblies.
Investigation of Metal-Ligand Binding Modes and Stoichiometries
To elucidate the binding modes and stoichiometries of metal complexes with 6-Bromo-[2,3'-bipyridine]-5'-carboxamide, a combination of analytical techniques would be employed. In solution, techniques such as UV-Vis and NMR spectroscopy would be invaluable for determining the stoichiometry of the complexes through titration experiments. In the solid state, single-crystal X-ray diffraction would provide definitive structural information, revealing the precise coordination environment of the metal ion, bond lengths, and angles, as well as any intermolecular interactions that govern the crystal packing.
Photophysical Attributes of Coordination Compounds (e.g., Luminescence, Excitation States)
Many transition metal complexes with bipyridine-type ligands exhibit interesting photophysical properties, including luminescence. The absorption spectra of complexes with 6-Bromo-[2,3'-bipyridine]-5'-carboxamide would likely be dominated by ligand-centered π-π* transitions in the UV region and potentially metal-to-ligand charge transfer (MLCT) bands in the visible region, depending on the metal ion.
Luminescence, such as fluorescence or phosphorescence, could be expected from these complexes, particularly with d6 and d8 metal ions like Ru(II), Re(I), and Pt(II). The emission properties, including the emission wavelength, quantum yield, and lifetime, would be sensitive to the nature of the metal, the rigidity of the complex, and the electronic effects of the bromo and carboxamide substituents. The bromo group, being a heavy atom, could enhance spin-orbit coupling and promote phosphorescence. The excited state dynamics would likely involve an interplay between ligand-centered and MLCT states.
Catalytic Applications of Metal-Bipyridine Complexes in Homogeneous and Heterogeneous Systems
Bipyridine ligands, and their derivatives, are fundamental in the field of coordination chemistry, forming stable complexes with a vast array of transition metals. These metal-bipyridine complexes are not only of structural interest but are also highly effective catalysts in a multitude of chemical transformations. The electronic properties and steric hindrance of the bipyridine ligand can be finely tuned by introducing various substituents, which in turn influences the catalytic activity and selectivity of the corresponding metal complex. While specific research on the catalytic applications of complexes containing "6-Bromo-[2,3'-bipyridine]-5'-carboxamide" is not extensively documented in publicly available literature, the principles governing the catalytic behavior of functionalized bipyridine complexes provide a strong framework for understanding its potential.
In homogeneous catalysis , metal-bipyridine complexes are dissolved in the same phase as the reactants, leading to high activity and selectivity due to the well-defined nature of the active catalytic species. These complexes have been successfully employed in a variety of reactions. For instance, ruthenium(II)-bipyridine complexes are well-known for their catalytic prowess in hydrogenation, transfer hydrogenation, and olefin metathesis. ijrpr.com The catalytic activity of these ruthenium complexes can be modulated by the electronic and steric nature of the substituents on the bipyridine ligand.
Similarly, nickel-catalyzed cross-coupling reactions often utilize substituted bipyridine ligands to enhance catalytic efficiency. nih.govwisc.edu These ligands can influence the oxidative addition and reductive elimination steps in the catalytic cycle. Iridium-bipyridine complexes have also shown significant promise in C-H borylation reactions and as photocatalysts. nih.govrsc.org The functionalization of the bipyridine ligand in these iridium complexes can impact the photophysical properties and the efficiency of the catalytic process.
The following table summarizes the performance of various homogeneous catalysts with substituted bipyridine ligands in different reactions.
| Metal | Bipyridine Ligand | Reaction Type | Substrate | Product | Yield (%) | Catalyst Loading (mol%) | Reference |
| Nickel | 4,4'-di-tert-butyl-2,2'-bipyridine | Reductive Homocoupling | 4-tert-butyl-2-chloropyridine | 4,4'-di-tert-butyl-2,2'-bipyridine | >95 | 0.5 | nih.gov |
| Nickel | 5,5'-bis(trifluoromethyl)-2,2'-bipyridine | Reductive Homocoupling | 2-chloro-5-trifluoromethylpyridine | 5,5'-bis(trifluoromethyl)-2,2'-bipyridine | 70 | 0.5 | nih.gov |
| Ruthenium | Bipyridine-based organo-metallic ligands | Hydrogenation | Olefins | Alkanes | High | Not specified | ijrpr.com |
| Rhenium | 4,4'-tBu-bpy | CO2 Reduction | CO2 | CO | - | - | acs.org |
Heterogeneous catalysis offers the advantage of easy separation and recycling of the catalyst from the reaction mixture. Metal-bipyridine complexes can be immobilized onto solid supports to create robust and reusable heterogeneous catalysts. researchgate.net Common supports include polymers, silica, and metal-organic frameworks (MOFs). The immobilization can be achieved through covalent bonding, coordination, or encapsulation.
The performance of these heterogeneous catalysts is influenced by the nature of the support, the method of immobilization, and the accessibility of the active sites. For example, iridium-bipyridine complexes immobilized in bipyridine-based organosilica nanotubes have demonstrated enhanced activity and durability in C-H oxidation and borylation reactions compared to their homogeneous counterparts. nih.gov This is attributed to the isolation of active sites and improved mass transport within the nanotube structure.
Metal-organic frameworks functionalized with bipyridine units provide a versatile platform for developing heterogeneous catalysts. researchgate.net The porous nature of MOFs allows for the diffusion of substrates and products, while the bipyridine sites can be metalated with various catalytically active metals.
The table below presents examples of heterogeneous catalytic systems based on metal-bipyridine complexes.
| Catalyst System | Metal | Bipyridine Ligand | Support | Reaction Type | Key Finding | Reference |
| Ir(cod)-BPy-NT | Iridium | Bipyridine | Organosilica Nanotubes | C-H Borylation | Total TONs up to 900, 16 times higher than homogeneous catalyst. | nih.gov |
| M(bpy)/M(phen)-functionalized MOFs | Various | Bipyridine/Phenanthroline | Metal-Organic Framework | Thermocatalysis, Photocatalysis, Electrocatalysis | Immobilization combines homogeneous activity with heterogeneous benefits. | researchgate.net |
The presence of a bromo substituent on the [2,3'-bipyridine] scaffold, as in "6-Bromo-[2,3'-bipyridine]-5'-carboxamide," would introduce an electron-withdrawing effect, which could modulate the electronic properties of the metal center. This can be advantageous in certain catalytic reactions. The carboxamide group, with its hydrogen bonding capabilities, could play a role in substrate recognition and orientation, potentially leading to enhanced selectivity. Furthermore, both the bromo and carboxamide functionalities offer potential sites for anchoring the complex to a solid support for heterogeneous catalysis.
Advanced Applications in Functional Materials and Synthetic Methodology
Incorporation into Supramolecular Architectures and Frameworks
There is no specific information available in the surveyed literature regarding the use of 6-Bromo-[2,3'-bipyridine]-5'-carboxamide in the construction of supramolecular architectures or frameworks such as metal-organic frameworks (MOFs) or hydrogen-bonded networks.
Utilization in Optoelectronic Materials (e.g., as Ligands in OLEDs or Photosensitizers)
Detailed research on the application of 6-Bromo-[2,3'-bipyridine]-5'-carboxamide as a ligand in organic light-emitting diodes (OLEDs), as a photosensitizer in solar cells, or in other optoelectronic devices could not be located. While related bipyridine compounds are extensively studied for these purposes, data for this specific carboxamide derivative is absent.
Application as a Building Block in Polymer Chemistry and Macromolecular Synthesis
The use of 6-Bromo-[2,3'-bipyridine]-5'-carboxamide as a monomer or functional building block in the synthesis of polymers or macromolecules is not described in the available scientific literature.
Strategic Intermediate in the Synthesis of Complex Organic Molecules and Heterocyclic Compounds
While the structure of 6-Bromo-[2,3'-bipyridine]-5'-carboxamide suggests its utility as an intermediate for the synthesis of more complex heterocyclic systems, specific examples and detailed synthetic routes starting from this compound are not documented in the reviewed sources.
Emerging Research Avenues and Future Prospects
Development of Green and Sustainable Synthetic Approaches
The synthesis of complex organic molecules like 6-Bromo-[2,3'-bipyridine]-5'-carboxamide traditionally relies on multi-step processes that can be resource-intensive and generate significant waste. The principles of green chemistry are driving a paradigm shift towards more sustainable synthetic methodologies. Future research in this area will likely focus on several key strategies to improve the environmental footprint of this compound's production.
One promising avenue is the adoption of microwave-assisted synthesis . researchgate.netacs.org This technique can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. acs.org The application of microwave irradiation to the coupling reactions that form the bipyridine core or in the final amidation step could significantly enhance the efficiency of the synthesis.
Flow chemistry , or continuous flow processing, represents another significant advance in sustainable synthesis. wpunj.eduacs.orgresearchgate.net By performing reactions in a continuously flowing stream, flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing. acs.org This enhanced control can lead to improved yields, higher purity, and increased safety, especially for exothermic reactions. wpunj.edu A multi-step flow synthesis of 6-Bromo-[2,3'-bipyridine]-5'-carboxamide could streamline the entire production process, minimizing manual handling and the potential for side reactions.
The development of greener reaction media and catalytic systems is also a critical area of focus. This includes the use of environmentally benign solvents, or even solvent-free reaction conditions. depaul.edudepaul.edu Furthermore, the replacement of stoichiometric reagents with catalytic alternatives, particularly those based on abundant and non-toxic metals, is a key goal. mdpi.com For the amide bond formation, enzymatic catalysis, for instance using lipases, presents a highly sustainable and efficient alternative to traditional coupling reagents. wikipedia.orgchem960.com
| Synthetic Approach | Potential Advantages for 6-Bromo-[2,3'-bipyridine]-5'-carboxamide Synthesis | Key Research Focus |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, cleaner reactions. researchgate.netacs.org | Optimization of microwave parameters for key synthetic steps. |
| Flow Chemistry | Enhanced control over reaction parameters, improved safety and scalability. wpunj.eduacs.org | Development of integrated multi-step flow processes. |
| Green Solvents & Catalysts | Reduced environmental impact, improved safety. depaul.edudepaul.edu | Screening for effective and recyclable catalysts and benign solvents. |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. wikipedia.orgchem960.com | Identification of suitable enzymes for amidation and other transformations. |
Design and Synthesis of Advanced Derivatives with Tailored Properties
The core structure of 6-Bromo-[2,3'-bipyridine]-5'-carboxamide serves as a versatile scaffold for the design and synthesis of a wide array of advanced derivatives with properties tailored for specific applications. The bromine atom, in particular, is a key functional handle for further chemical modifications through various cross-coupling reactions.
By employing well-established catalytic methods such as Suzuki, Negishi, and Stille couplings , the bromine atom can be replaced with a diverse range of organic moieties. acs.orgrsc.org This allows for the systematic tuning of the compound's electronic and steric properties. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the ligand's electronic character, which is crucial for its application in catalysis and as a component in photoactive materials. acs.orgmdpi.com The synthesis of a library of derivatives with varying substituents would enable a systematic study of structure-property relationships.
The carboxamide group also offers opportunities for derivatization. Modification of the amide's nitrogen substituent can be used to introduce new functionalities, such as photoactive chromophores, bioactive molecules, or moieties that can participate in specific intermolecular interactions. researchgate.net This could lead to the development of derivatives with applications in areas like photodynamic therapy, targeted drug delivery, or the construction of functional supramolecular assemblies.
Furthermore, the bipyridine core itself can be modified to create ligands with specific coordination geometries and electronic properties for use in advanced materials and catalysis. researchgate.net The synthesis of oligomers and polymers containing the 6-Bromo-[2,3'-bipyridine]-5'-carboxamide unit could lead to new materials with interesting optical and electronic properties. rsc.org
| Modification Site | Synthetic Strategy | Tailored Properties | Potential Applications |
| Bromine Atom | Suzuki, Negishi, Stille Cross-Coupling acs.orgrsc.org | Tunable electronic and steric properties acs.orgmdpi.com | Catalysis, photoactive materials, electronic devices |
| Carboxamide Group | N-alkylation, N-arylation | Introduction of functional groups (e.g., chromophores) researchgate.net | Sensors, bioconjugates, supramolecular materials |
| Bipyridine Core | Polymerization, oligomerization | Novel optical and electronic properties rsc.org | Organic electronics, functional polymers |
Computational Screening and Rational Design for Targeted Applications
Computational chemistry and molecular modeling are becoming indispensable tools in the rational design of new molecules with desired functionalities, thereby accelerating the discovery process and reducing experimental costs. For a novel compound like 6-Bromo-[2,3'-bipyridine]-5'-carboxamide, computational methods can provide valuable insights into its intrinsic properties and guide the design of its derivatives for specific applications.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbitals (HOMO-LUMO gap), and spectroscopic properties of the parent molecule and its derivatives. researchgate.netnih.gov These calculations can predict how different substituents at the bromine or carboxamide positions will affect the compound's electronic properties, which is crucial for designing molecules for applications in organic electronics or as photosensitizers. researchgate.net
Molecular docking and virtual screening can be utilized to explore the potential of 6-Bromo-[2,3'-bipyridine]-5'-carboxamide derivatives as inhibitors of biological targets, such as enzymes or receptors. By computationally screening a virtual library of derivatives, researchers can identify candidates with high binding affinities and selectivity, prioritizing them for synthesis and experimental testing. researchgate.net
For materials science applications, computational methods can be used to predict the solid-state packing and intermolecular interactions of different derivatives, which are critical for properties like charge transport and photoluminescence in the solid state. wpunj.edu Machine learning models are also emerging as powerful tools for predicting the properties of organic molecules and accelerating the in silico design of functional materials. wpunj.eduresearchgate.net
| Computational Method | Predicted Properties | Application in Design |
| Density Functional Theory (DFT) | Electronic structure, HOMO-LUMO gap, spectroscopic properties. researchgate.netnih.gov | Rational design of derivatives with tailored electronic and optical properties. |
| Molecular Docking | Binding affinity and mode to biological targets. researchgate.net | Virtual screening for potential therapeutic agents. |
| Molecular Dynamics (MD) | Conformational dynamics, intermolecular interactions. | Understanding self-assembly processes and material properties. |
| Machine Learning (ML) | High-throughput screening of properties for large virtual libraries. wpunj.eduresearchgate.net | Accelerated discovery of novel functional materials. |
Expanding the Utility in Catalysis and Supramolecular Chemistry
The unique combination of a bipyridine unit, a bromine atom, and a carboxamide group in 6-Bromo-[2,3'-bipyridine]-5'-carboxamide makes it a highly promising candidate for applications in catalysis and supramolecular chemistry.
In the realm of catalysis , the bipyridine moiety is a well-established ligand for a wide range of transition metals, forming stable complexes that can catalyze a variety of organic transformations. wikipedia.org The electronic properties of the bipyridine ligand can be fine-tuned through derivatization at the bromine position, which in turn can influence the catalytic activity and selectivity of the corresponding metal complex. acs.org Furthermore, the carboxamide group could act as a secondary coordination site or participate in hydrogen bonding interactions that could influence the catalyst's substrate recognition and reactivity. rsc.org An exciting prospect is the incorporation of this compound as a building block into metal-organic frameworks (MOFs) , creating heterogeneous catalysts with well-defined active sites that are easily recyclable. wpunj.eduacs.orgrsc.org
In supramolecular chemistry , the carboxamide group is known to form robust and directional hydrogen bonds, which can be exploited to drive the self-assembly of molecules into well-ordered, functional architectures. mdpi.com The bipyridine unit can also participate in supramolecular interactions through metal coordination or π-π stacking. mdpi.com By carefully designing derivatives of 6-Bromo-[2,3'-bipyridine]-5'-carboxamide, it should be possible to create a variety of supramolecular structures, such as gels, liquid crystals, and nanofibers, with potential applications in sensing, drug delivery, and materials science. depaul.edunih.gov The interplay between hydrogen bonding, metal coordination, and other non-covalent interactions will be a rich area for future exploration.
| Field | Potential Role of 6-Bromo-[2,3'-bipyridine]-5'-carboxamide | Key Research Directions |
| Catalysis | As a tunable ligand for transition metal catalysts. wikipedia.orgacs.org | Synthesis and catalytic testing of metal complexes; incorporation into MOFs. wpunj.eduacs.org |
| Supramolecular Chemistry | As a building block for self-assembled materials. depaul.edunih.gov | Investigation of self-assembly behavior driven by hydrogen bonding and metal coordination. |
| Functional Materials | Component of photoactive or electronic materials. | Design of derivatives for applications in sensors, organic electronics, and photodynamic therapy. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
